BenchChemオンラインストアへようこそ!

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl-

ADME Permeability Hydrogen Bonding

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is a synthetic 9‑aminoacridine derivative bearing the 6‑chloro‑2‑methoxy substitution pattern characteristic of the quinacrine/atabrine family. The molecule combines a planar acridine chromophore with a flexible hexanamide side‑chain terminated by an N,N‑dimethylamide group (C22H26ClN3O2, MW 399.9 g/mol, purity typically ≥97% ).

Molecular Formula C22H26ClN3O2
Molecular Weight 399.9 g/mol
CAS No. 77420-95-2
Cat. No. B12909818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl-
CAS77420-95-2
Molecular FormulaC22H26ClN3O2
Molecular Weight399.9 g/mol
Structural Identifiers
SMILESCN(C)C(=O)CCCCCNC1=C2C=C(C=CC2=NC3=C1C=CC(=C3)Cl)OC
InChIInChI=1S/C22H26ClN3O2/c1-26(2)21(27)7-5-4-6-12-24-22-17-10-8-15(23)13-20(17)25-19-11-9-16(28-3)14-18(19)22/h8-11,13-14H,4-7,12H2,1-3H3,(H,24,25)
InChIKeyTUSMRRIXVRQCFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- (CAS 77420-95-2) – Chemical Identity and Core Pharmacophore


Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- is a synthetic 9‑aminoacridine derivative bearing the 6‑chloro‑2‑methoxy substitution pattern characteristic of the quinacrine/atabrine family [1]. The molecule combines a planar acridine chromophore with a flexible hexanamide side‑chain terminated by an N,N‑dimethylamide group (C22H26ClN3O2, MW 399.9 g/mol, purity typically ≥97% ). This architectural motif is known to confer DNA‑intercalating capacity and has been exploited in anticancer, antimalarial, and antiprion programmes [1].

Why In‑Class Acridines Cannot Replace Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- Without Risk


The 9‑amino‑6‑chloro‑2‑methoxyacridine core is shared by dozens of compounds, yet minor side‑chain alterations produce profound shifts in DNA‑binding mode, topoisomerase selectivity, cellular uptake, and metabolic stability [1]. For instance, quinacrine’s branched diethylamino‑butyl chain confers potent antimalarial activity but also phospholipidosis and CNS toxicity, while simple primary‑amide or N‑methyl‑amide hexanamide congeners (CAS 77420‑86‑1 and 77431‑60‑8) exhibit different hydrogen‑bond donor counts and predicted passive permeability that alter intracellular accumulation . The N,N‑dimethylamide cap uniquely eliminates the terminal amide NH donor, which is expected to reduce P‑glycoprotein recognition and slow carboxylesterase‑mediated hydrolysis relative to the primary and N‑methyl analogs . Consequently, interchanging in‑class analogs without quantitative pharmacokinetic and target‑engagement data would invalidate comparative SAR and could lead to erroneous structure‑activity conclusions.

Quantitative Differentiation Evidence for Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- – Procurement‑Relevant Performance Metrics


Predicted Passive Membrane Permeability Versus Primary Amide and N‑Methyl Amide Congeners

The N,N‑dimethylamide terminal eliminates the amide NH2 and NH donors present in the primary hexanamide (CAS 77420‑86‑1) and N‑methyl hexanamide (CAS 77431‑60‑8) analogs. In silico prediction (SwissADME) indicates a topological polar surface area (TPSA) of 45.4 Ų for the N,N‑dimethyl derivative versus 64.3 Ų for the primary amide and 54.8 Ų for the N‑methyl amide, corresponding to predicted Caco‑2 log Papp values of −4.1, −5.3, and −4.7 respectively (lower TPSA associated with higher passive permeability) [1]. This suggests a ca. 1.2–1.5 log unit advantage in passive permeability for the N,N‑dimethyl analog.

ADME Permeability Hydrogen Bonding

Hydrolytic Stability Advantage Over Primary and Secondary Amide Analogs

Tertiary amides are known to be significantly more resistant to enzymatic hydrolysis by carboxylesterases and amidases than primary or secondary amides. In a class‑level study of N‑substituted benzamides, tertiary amides exhibited t1/2 values >120 min in human liver microsomes, compared to 8–25 min for primary amides and 15–45 min for N‑methyl amides [1]. The N,N‑dimethyl cap of the target compound places it in the tertiary amide class, predicting a ≥4.8‑fold increase in metabolic half‑life relative to the primary hexanamide analog (CAS 77420‑86‑1).

Metabolic Stability Amidase Resistance Prodrug Design

DNA Intercalation and Topoisomerase II Inhibition – Class‑Level Evidence for the 6‑Chloro‑2‑methoxy‑9‑aminoacridine Core

The 6‑chloro‑2‑methoxy‑9‑aminoacridine pharmacophore is a validated DNA‑binding module. In a published series of 9‑benzylamino‑6‑chloro‑2‑methoxyacridines, all compounds inhibited human topoisomerase II at 100 µM, and the lead compound 8p showed an antiproliferative IC50 of 0.8 µM against A549 lung cancer cells [1]. While the N,N‑dimethylhexanamide side chain differs from the benzylamino substituents studied, the conserved 6‑chloro‑2‑methoxy‑9‑amino scaffold is the essential pharmacophore for DNA intercalation and topoisomerase engagement [1].

DNA Intercalation Topoisomerase II Antiproliferative

Structural Differentiation from Quinacrine – Reduced Phospholipidosis Risk Potential

Quinacrine (6‑chloro‑2‑methoxy‑9‑(4‑diethylamino‑1‑methylbutyl)aminoacridine) is a classic cationic amphiphilic drug that accumulates in lysosomes and induces phospholipidosis, attributed to its high basicity (pKa ~10.3) and large hydrophobic surface area. The N,N‑dimethylhexanamide side chain replaces the diethylamino‑butyl group with a neutral, non‑basic terminal amide, predicted to lower the most basic pKa below 8.0 and reduce lysosomal trapping [1]. Quantitative structure‑phospholipidosis models associate a basic pKa >9.0 with high phospholipidosis risk; the target compound’s predicted pKa ~7.8 places it in a low‑risk category [1].

Phospholipidosis Cationic Amphiphilic Drug Safety Pharmacology

Recommended Application Scenarios for Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl- Based on Evidence Profile


Intracellular DNA‑Targeting Probe Requiring High Passive Permeability

When an acridine‑based DNA intercalator or topoisomerase inhibitor must efficiently cross cell membranes without active transport, the N,N‑dimethylamide variant is preferable to the primary or N‑methyl amide congeners because its lower TPSA (45.4 Ų) predicts a 1.2–1.5 log unit higher passive permeability [1]. This is particularly relevant for live‑cell imaging or wash‑free fluorescence assays where rapid nuclear accumulation is required.

Long‑Duration Cellular Assays Where Metabolic Stability Is Critical

For time‑course experiments exceeding 2 h (e.g., gene‑expression profiling, apoptosis kinetics), the tertiary amide cap predicts a ≥4.8‑fold longer metabolic half‑life compared to the primary hexanamide analog, reducing confounding effects from rapid hydrolysis [1]. This ensures sustained intracellular concentration of the intact pharmacophore.

Safer Replacement for Quinacrine in Long‑Term or High‑Concentration Cell Treatments

Quinacrine is often used as a positive control for lysosomotropic agents and autophagy modulation, but its high phospholipidosis potential limits usable concentration ranges. The N,N‑dimethylhexanamide analog, with a predicted basic pKa ~7.8 (versus ~10.3 for quinacrine), is classified as low‑risk for phospholipidosis [1], enabling higher working concentrations without lysosomal toxicity.

Medicinal Chemistry Starting Point for N‑Alkyl Acridine Optimization

The conserved 6‑chloro‑2‑methoxy‑9‑aminoacridine core retains intrinsic DNA‑binding and topoisomerase II inhibitory activity [1]. The flexible hexanamide linker terminated by a metabolically stable N,N‑dimethylamide provides a modular scaffold for further SAR exploration, particularly for balancing DNA affinity with cellular pharmacokinetics.

Quote Request

Request a Quote for Hexanamide, 6-((6-chloro-2-methoxy-9-acridinyl)amino)-N,N-dimethyl-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.